Sulfo-Cyanine7 carboxylic acid
Overview
Description
Sulfo-Cyanine7 carboxylic acid is a water-soluble, near-infrared fluorescent dye belonging to the cyanine dye family. It is characterized by its high sensitivity and low background interference, making it ideal for biological imaging, protein labeling, and other biomolecular detection applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfo-Cyanine7 carboxylic acid is synthesized through a series of chemical reactions involving the introduction of sulfonic acid groups and carboxylic acid groups into the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Core: The cyanine core is synthesized by reacting indole derivatives with a suitable linker, such as a polymethine chain.
Introduction of Sulfonic Acid Groups: Sulfonic acid groups are introduced to enhance water solubility. This is achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using Grignard reagents and carbon dioxide.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cyanine7 carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in substitution reactions with amines to form amide bonds.
Coupling Reactions: The dye can be coupled with biomolecules using carbodiimide chemistry (e.g., EDC/NHS) to form stable conjugates.
Common Reagents and Conditions:
EDC/NHS: Used for activating the carboxylic acid group to form amide bonds with amines.
Sulfur Trioxide or Chlorosulfonic Acid: Used for sulfonation reactions.
Major Products:
Amide Conjugates: Formed by reacting the carboxylic acid group with amines.
Sulfonated Derivatives: Resulting from sulfonation reactions.
Scientific Research Applications
Sulfo-Cyanine7 carboxylic acid has a wide range of applications in scientific research:
Biological Imaging: Its near-infrared fluorescence makes it suitable for in vivo imaging and deep tissue imaging, where background fluorescence is minimal
Protein Labeling: The dye can be conjugated to proteins for tracking and studying protein interactions and localization.
Molecular Probes: Used in the development of fluorescent probes for detecting specific biomolecules and studying cellular processes.
Drug Delivery and Tracking: Employed in drug delivery systems to monitor the distribution and metabolism of drugs within biological systems.
Mechanism of Action
Sulfo-Cyanine7 carboxylic acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength (around 740 nm) and emits light at a longer wavelength (around 750 nm), producing a near-infrared fluorescence signal. This fluorescence can be detected and measured, allowing for the visualization and tracking of labeled biomolecules .
Molecular Targets and Pathways: The dye primarily targets biomolecules with reactive amine groups, such as proteins and peptides. It forms stable conjugates through amide bond formation, enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
Sulfo-Cyanine7 carboxylic acid is unique due to its high water solubility and near-infrared fluorescence. Similar compounds include:
Sulfo-Cyanine3 Carboxylic Acid: Emits in the visible range and is used for applications requiring visible fluorescence.
Sulfo-Cyanine5 Carboxylic Acid: Emits in the red region and is used for applications requiring red fluorescence.
Sulfo-Cyanine5.5 Carboxylic Acid: Emits in the far-red region and is used for applications requiring far-red fluorescence.
Each of these compounds has distinct emission wavelengths, making them suitable for different imaging and labeling applications. This compound stands out for its near-infrared emission, which offers deeper tissue penetration and lower background interference .
Properties
IUPAC Name |
potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N2O8S2.K/c1-36(2)29-23-27(48(42,43)44)15-17-31(29)38(5)33(36)19-13-25-10-9-11-26(22-25)14-20-34-37(3,4)30-24-28(49(45,46)47)16-18-32(30)39(34)21-8-6-7-12-35(40)41;/h13-20,22-24H,6-12,21H2,1-5H3,(H2-,40,41,42,43,44,45,46,47);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATDQQRBWIPXJJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43KN2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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